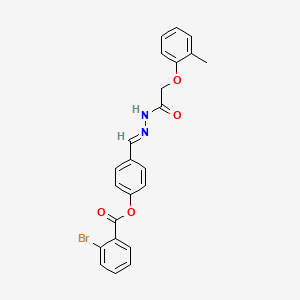

4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C23H19BrN2O4 and a molecular weight of 467.323 g/mol . This compound is notable for its unique structure, which includes a bromobenzoate moiety and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common synthetic route includes the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-methylphenoxy)acetyl hydrazine. The final step involves the reaction of this intermediate with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound .

Chemical Reactions Analysis

4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals due to its structural features that may influence biological activity. Its derivatives have been studied for:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. The carbohydrazonoyl moiety is particularly noted for enhancing bioactivity against various pathogens.

- Anticancer Properties : Some studies suggest that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further exploration in oncology.

Material Science

4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be used in the synthesis of advanced materials due to its ability to form stable complexes with metals. This property is beneficial in:

- Catalysis : The compound's ability to coordinate with transition metals makes it useful as a catalyst in organic reactions, particularly in the synthesis of complex organic molecules.

- Polymer Science : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, leading to the development of high-performance materials.

Biochemical Studies

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications.

- Receptor Binding Studies : Investigations into its binding affinity with certain receptors could reveal its role in modulating biological responses.

Data Tables

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of various derivatives showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting potential for development into a new antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research involving this compound revealed its potential as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro assays demonstrated that the compound could effectively reduce enzyme activity, indicating its possible application in neuroprotective therapies.

Mechanism of Action

The mechanism of action of 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The carbohydrazonoyl group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. Additionally, the bromobenzoate moiety may interact with cellular receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar compounds to 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate include:

- 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate

- 4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate

- 4-(2-((5-Isopropyl-2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate

These compounds share similar structural features but differ in the substitution pattern on the phenoxy group, which can influence their chemical reactivity and biological activity .

Properties

CAS No. |

350476-36-7 |

|---|---|

Molecular Formula |

C23H19BrN2O4 |

Molecular Weight |

467.3 g/mol |

IUPAC Name |

[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |

InChI |

InChI=1S/C23H19BrN2O4/c1-16-6-2-5-9-21(16)29-15-22(27)26-25-14-17-10-12-18(13-11-17)30-23(28)19-7-3-4-8-20(19)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |

InChI Key |

RQQGXAYJOJBAJM-AFUMVMLFSA-N |

Isomeric SMILES |

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.